molecular formula C16H10N4O3S2 B2745663 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide CAS No. 394227-48-6

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2745663
M. Wt: 370.4
InChI Key: FJKXQJQKVCYCRU-UHFFFAOYSA-N
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Description

The compound “N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a benzothiazole ring, a nitro group, and an amide group . The presence of these functional groups suggests that this compound could have a variety of potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Structure-Function Relationship in Colorectal Tumor Cells

Thiazolides, including derivatives of benzothiazoles, have been studied for their apoptosis-inducing effects in colorectal tumor cells. These compounds, such as RM4819, interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is often overexpressed in tumors including colon carcinomas. Their interaction with GSTP1 and subsequent apoptosis induction highlights their potential as anti-tumor agents. The studies suggest that modifications in the benzene ring of thiazolides do not significantly affect apoptosis induction, pointing to the importance of the thiazole ring's integrity for their activity (Brockmann et al., 2014).

Antimicrobial Activities of Benzothiazole Derivatives

Benzothiazole derivatives have shown significant antimicrobial activity against various pathogens, including bacteria that cause infections in different parts of the body. These derivatives, through their structural variations, demonstrate a broad spectrum of activity, suggesting their importance in developing new antimicrobial agents. The synthesis and characterization of these compounds reveal their potential utility in addressing resistance to conventional antimicrobials (Mishra et al., 2019).

Anticancer Potential of Thiazolide Derivatives

Another study on related compounds, such as AZD4877, a novel kinesin spindle protein (KSP) inhibitor derived from thiazolide derivatives, highlights the potential of these compounds as anticancer agents. The compound showed excellent biochemical potency and pharmaceutical properties suitable for clinical development, including arresting cells in mitosis leading to cellular death. Such findings underscore the potential of thiazolide and benzothiazole derivatives in cancer treatment (Theoclitou et al., 2011).

Hypoglycemic and Hypolipidemic Activity

Thiazolidinedione derivatives, containing structural motifs similar to the compound , have been evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These studies suggest the therapeutic potential of these compounds in managing diabetes and associated metabolic disorders, showcasing their importance in developing treatments for chronic conditions (Mehendale-Munj et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or environmental science. Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-13-12(24-8)7-6-11-14(13)25-16(18-11)19-15(21)9-2-4-10(5-3-9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXQJQKVCYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide

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